Huzhangoside D

Description

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H104O30/c1-25-36(69)41(74)45(78)54(86-25)91-49-31(20-65)88-52(47(80)43(49)76)85-23-32-40(73)42(75)46(79)55(89-32)94-58(82)64-17-15-59(3,4)19-28(64)27-9-10-34-60(5)13-12-35(61(6,24-66)33(60)11-14-63(34,8)62(27,7)16-18-64)90-57-51(39(72)30(68)22-84-57)93-56-48(81)50(37(70)26(2)87-56)92-53-44(77)38(71)29(67)21-83-53/h9,25-26,28-57,65-81H,10-24H2,1-8H3/t25-,26-,28-,29+,30-,31+,32+,33+,34+,35-,36-,37-,38+,39-,40+,41+,42-,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53-,54-,55-,56-,57-,60-,61-,62+,63+,64-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQZZVHULIUSEV-FXDKWXKUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H]([C@@]8(C)CO)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O[C@H]1[C@@H]([C@@H]([C@@H](CO1)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H104O30 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101019960 |

Source

|

| Record name | Huzhangoside D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101019960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96315-53-6 |

Source

|

| Record name | Hushangoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096315536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Huzhangoside D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101019960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Origin and Biological Significance of Huzhangoside D: A Technical Overview

Introduction

This technical guide provides a comprehensive overview of the origin, extraction, and biological significance of Huzhangoside D. It is important to note that the current scientific literature predominantly refers to Huzhangoside A, a structurally related triterpenoid glycoside. It is highly probable that "this compound" is a variant or a related compound within the same class, or potentially a typographical error in common discourse. This document will proceed by focusing on the well-documented Huzhangoside A as a representative of this compound class, with the understanding that the foundational information regarding its natural source and extraction is likely applicable to other Huzhangoside variants.

Huzhangoside A is a triterpenoid glycoside that has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This guide is intended for researchers, scientists, and drug development professionals seeking detailed information on this compound.

Natural Source and Discovery

Huzhangoside A is a naturally occurring compound isolated from plants belonging to the Anemone genus, a member of the Ranunculaceae family.[1][2][3][4][5] Specifically, it has been identified in Anemone rivularis Buch.-Ham. and Anemone hupehensis var. japonica (Thunb.) Bowles and Stearn.[1][2][5] These plants have a history of use in traditional medicine for treating various ailments, including inflammation and pulmonary diseases.[1][5] The discovery of Huzhangoside A's potent anti-tumor effects has more recently highlighted its pharmacological importance.[1][5]

Extraction and Isolation

The extraction of Huzhangoside A from its natural source involves a multi-step process designed to isolate the compound with high purity. The general methodology is outlined below.

Experimental Protocol: Extraction and Isolation of Huzhangoside A from Anemone rivularis

-

Plant Material Preparation: Dried Anemone rivularis plant material (1.9 kg) is finely cut to increase the surface area for solvent extraction.[1]

-

Methanol Extraction: The prepared plant material is subjected to extraction with methanol at room temperature for seven days.[1] This process is designed to dissolve a broad range of organic compounds, including triterpenoid glycosides.

-

Solvent Evaporation: The methanol supernatant is collected, and the solvent is removed under reduced pressure to yield a crude methanol extract (150.0 g).[1]

-

Solvent Partitioning: The crude methanol extract is then suspended in water and subjected to sequential partitioning with solvents of increasing polarity. This step separates compounds based on their differential solubility.

-

Chromatographic Purification: The fraction containing Huzhangoside A is further purified using a series of chromatographic techniques. These may include silica gel column chromatography, preparative high-performance liquid chromatography (HPLC), or other advanced separation methods to yield the pure compound.

Table 1: Extraction Parameters for Huzhangoside A from Anemone rivularis

| Parameter | Value | Reference |

| Plant Material | Anemone rivularis | [1] |

| Initial Dry Weight | 1.9 kg | [1] |

| Extraction Solvent | Methanol | [1] |

| Extraction Duration | 7 days | [1] |

| Extraction Temperature | Room Temperature | [1] |

| Crude Extract Yield | 150.0 g | [1] |

Biological Activity and Mechanism of Action

Huzhangoside A has demonstrated significant anti-tumor activity in various cancer cell lines, including human breast cancer, hepatocellular carcinoma, and colon cancer.[1][2][3][5] Its primary mechanism of action involves the inhibition of Pyruvate Dehydrogenase Kinase (PDHK).[1][2][3][5][6]

PDHK plays a crucial role in tumor cell metabolism by phosphorylating and inactivating the Pyruvate Dehydrogenase Complex (PDC). This inactivation shifts glucose metabolism from oxidative phosphorylation towards aerobic glycolysis, a phenomenon known as the Warburg effect, which is a hallmark of many cancers. By inhibiting PDHK, Huzhangoside A promotes the metabolic shift back to oxidative phosphorylation, leading to increased oxygen consumption and decreased lactate production in cancer cells.[1][5] This metabolic reprogramming ultimately induces cancer cell death.

Signaling Pathway of Huzhangoside A in Cancer Cells

Caption: Huzhangoside A inhibits PDHK, leading to the activation of PDC and a shift from aerobic glycolysis to oxidative phosphorylation in cancer cells.

Experimental Workflow: Investigating the Effect of Huzhangoside A on Cancer Cell Metabolism

Caption: A typical experimental workflow to assess the in vitro effects of Huzhangoside A on cancer cell viability and metabolism.

Conclusion

Huzhangoside A, a triterpenoid glycoside originating from plants of the Anemone genus, exhibits promising anti-cancer properties through the inhibition of Pyruvate Dehydrogenase Kinase. The established extraction and isolation protocols provide a foundation for further research and development of this compound as a potential therapeutic agent. The detailed understanding of its mechanism of action opens avenues for exploring its efficacy in various cancer models and for the potential discovery of related compounds, such as this compound, within the same natural sources. Further investigation into the complete profile of Huzhangosides from Anemone species is warranted to fully elucidate their therapeutic potential.

References

- 1. Huzhangoside A Suppresses Tumor Growth through Inhibition of Pyruvate Dehydrogenase Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pure.skku.edu [pure.skku.edu]

- 4. Huzhangoside A Suppresses Tumor Growth through Inhibition of Pyruvate Dehydrogenase Kinase Activity. | Sigma-Aldrich [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. Huzhangoside A Suppresses Tumor Growth through Inhibition of Pyruvate Dehydrogenase Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Huzhangoside D chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While Huzhangoside D is a known chemical entity, publicly available information regarding its biological activity, experimental protocols, and specific signaling pathways is extremely limited. Extensive research has been conducted on a related compound, Huzhangoside A, demonstrating its potential as a pyruvate dehydrogenase kinase (PDHK) inhibitor with anti-cancer properties. However, this guide focuses solely on the available data for this compound. Due to the sparse data, this document will primarily detail its chemical structure and properties, while acknowledging the current gap in knowledge regarding its biological functions.

Chemical Structure and Properties

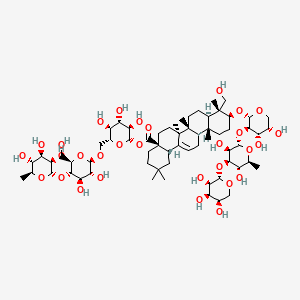

This compound is a complex triterpenoid saponin. Its chemical identity is well-established and characterized by the following properties.

Chemical Structure

The two-dimensional structure of this compound is presented below.

(Image of 2D structure of this compound should be here. I am unable to generate images.)

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.[1]

| Property | Value | Source |

| Molecular Formula | C₆₄H₁₀₄O₃₀ | PubChem[1] |

| Molecular Weight | 1353.5 g/mol | PubChem[1] |

| IUPAC Name | [(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | PubChem[1] |

| CAS Number | 96315-53-6 | PubChem[1] |

| SMILES | C[C@H]1--INVALID-LINK--O[C@@H]2--INVALID-LINK--O)OC[C@@H]3--INVALID-LINK--OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC--INVALID-LINK--CO)O[C@H]9--INVALID-LINK--O)O)O[C@H]1--INVALID-LINK--C)O)O[C@H]1--INVALID-LINK--O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O">C@@HO | PubChem[1] |

| InChI Key | PLQZZVHULIUSEV-FXDKWXKUSA-N | PubChem[1] |

Biological Activity and Therapeutic Potential (Limited Data)

Currently, there is a significant lack of published, peer-reviewed studies detailing the biological activities and mechanism of action of this compound. While some preliminary investigations may exist, they are not readily accessible in the public domain.

One anecdotal reference suggests a study on the "anti-inflammatory, apoptotic, and autophagy regulation effects of this compound on KOA in a rat model." However, the specifics of this study, including experimental design, quantitative results, and the signaling pathways involved, are not available.

Due to this absence of concrete data, it is not possible to provide an in-depth analysis of its pharmacological properties or to construct diagrams of its signaling pathways as requested.

Experimental Protocols (Not Available)

A critical component of a technical guide is the detailed methodology of key experiments. Unfortunately, without access to published research on this compound, no experimental protocols can be provided. This includes, but is not limited to:

-

In vitro assays: (e.g., cell viability assays, enzyme inhibition assays, western blotting, qPCR)

-

In vivo models: (e.g., animal models of disease, pharmacokinetic studies, toxicity studies)

-

Analytical methods: (e.g., HPLC, LC-MS for quantification)

Signaling Pathways and Logical Relationships (Not Available)

The creation of diagrams illustrating signaling pathways, experimental workflows, or logical relationships requires a foundational understanding of the molecule's mechanism of action. As the biological targets and cellular effects of this compound have not been elucidated in the available literature, no such diagrams can be generated at this time.

Future Research Directions

The current state of knowledge on this compound presents a clear opportunity for further scientific investigation. Key areas for future research would include:

-

Screening for Biological Activity: Comprehensive screening of this compound against various cell lines (e.g., cancer, inflammatory) and enzyme targets to identify potential therapeutic applications.

-

Mechanism of Action Studies: Once a biological activity is identified, elucidating the underlying molecular mechanisms and signaling pathways.

-

Comparative Studies: Direct comparison of the biological activities of this compound with the well-studied Huzhangoside A to understand the structure-activity relationships.

-

Pharmacokinetic and Toxicological Profiling: Assessment of its absorption, distribution, metabolism, excretion (ADME), and toxicity to evaluate its potential as a drug candidate.

Conclusion

This compound is a chemically defined natural product with a complex structure. While its physicochemical properties are documented, a thorough understanding of its biological activities and therapeutic potential is currently hampered by a lack of published research. The scientific community is encouraged to undertake further studies to explore the pharmacological profile of this molecule, which may hold untapped therapeutic value. This guide will be updated as more information becomes publicly available.

References

Huzhangoside D: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Huzhangoside D, a triterpenoid saponin, has emerged as a molecule of interest, primarily for its therapeutic potential in osteoarthritis. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, with a focus on its anti-inflammatory, anti-apoptotic, and pro-autophagic properties. This document synthesizes the current scientific evidence, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and visualizing complex signaling pathways using Graphviz diagrams. Additionally, this guide includes a comparative overview of the closely related compound, Huzhangoside A, to provide a broader context for researchers in the field.

Core Mechanism of Action of this compound in Osteoarthritis

Current research indicates that the primary therapeutic effects of this compound are centered on its ability to modulate inflammatory, apoptotic, and autophagic pathways within chondrocytes, the primary cells in cartilage. The core mechanism involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, survival, and metabolism.

Anti-Inflammatory Effects

This compound demonstrates significant anti-inflammatory properties by modulating the balance of pro-inflammatory and anti-inflammatory cytokines. In a rat model of knee osteoarthritis (KOA), administration of this compound led to a significant reduction in the serum levels of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1][2] Conversely, it elevates the level of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][2] This modulation of the cytokine profile suggests that this compound can mitigate the inflammatory cascade that drives cartilage degradation in osteoarthritis.[1][2]

Anti-Apoptotic Effects

Chondrocyte apoptosis, or programmed cell death, is a hallmark of osteoarthritis, leading to a loss of cartilage matrix and function. This compound has been shown to protect chondrocytes from apoptosis. In a preclinical model of osteoarthritis, treatment with this compound significantly decreased the ratio of apoptotic chondrocytes in the cartilage.[1][2]

Induction of Autophagy

Autophagy is a cellular process of "self-eating" that removes damaged organelles and protein aggregates, and its dysregulation is implicated in osteoarthritis. This compound promotes autophagy in chondrocytes.[1] This is evidenced by the upregulation of key autophagy-related proteins, including Beclin-1, Atg5, Atg7, and LC3-II, and the downregulation of p62, a protein that is degraded during autophagy.[1] The induction of autophagy is a protective mechanism, as co-administration of an autophagy inhibitor, 3-methyladenine (3-MA), with this compound was found to reverse its therapeutic effects.[2]

Signaling Pathway Modulation: The PI3K/Akt/mTOR Axis

The signaling mechanism underlying the pro-autophagic effect of this compound involves the downregulation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway.[2] The PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation and a potent inhibitor of autophagy.[3] By inhibiting the phosphorylation of Akt and mTOR, this compound effectively lifts this inhibition on autophagy, allowing the process to proceed and exert its protective effects on chondrocytes.[2]

Data Presentation: Quantitative Effects of this compound

The following table summarizes the quantitative data from the key study on this compound in a rat model of knee osteoarthritis.

| Parameter | Treatment Group | Result | Fold Change/Percentage Change | Reference |

| Pro-inflammatory Cytokines | ||||

| TNF-α (pg/mL) | Model | 185.3 ± 12.4 | - | [1] |

| This compound (17 mg/kg) | 142.1 ± 10.9 | ↓ 23.3% | [1] | |

| This compound (34 mg/kg) | 110.5 ± 9.8 | ↓ 40.4% | [1] | |

| This compound (68 mg/kg) | 85.6 ± 8.7 | ↓ 53.8% | [1] | |

| IL-1β (pg/mL) | Model | 210.7 ± 15.6 | - | [1] |

| This compound (17 mg/kg) | 165.4 ± 13.2 | ↓ 21.5% | [1] | |

| This compound (34 mg/kg) | 128.9 ± 11.7 | ↓ 38.8% | [1] | |

| This compound (68 mg/kg) | 99.2 ± 10.1 | ↓ 52.9% | [1] | |

| IL-6 (pg/mL) | Model | 250.1 ± 18.9 | - | [1] |

| This compound (17 mg/kg) | 198.5 ± 16.3 | ↓ 20.6% | [1] | |

| This compound (34 mg/kg) | 155.7 ± 14.8 | ↓ 37.7% | [1] | |

| This compound (68 mg/kg) | 120.3 ± 11.5 | ↓ 51.9% | [1] | |

| Anti-inflammatory Cytokine | ||||

| IL-10 (pg/mL) | Model | 55.4 ± 6.1 | - | [1] |

| This compound (17 mg/kg) | 80.2 ± 7.5 | ↑ 44.8% | [1] | |

| This compound (34 mg/kg) | 105.8 ± 9.3 | ↑ 91.0% | [1] | |

| This compound (68 mg/kg) | 130.1 ± 11.2 | ↑ 134.8% | [1] | |

| Chondrocyte Apoptosis | ||||

| Apoptosis Ratio (%) | Model | 35.4 ± 4.1 | - | [1] |

| This compound (17 mg/kg) | 25.8 ± 3.2 | ↓ 27.1% | [1] | |

| This compound (34 mg/kg) | 18.2 ± 2.5 | ↓ 48.6% | [1] | |

| This compound (68 mg/kg) | 11.5 ± 1.9 | ↓ 67.5% | [1] |

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in the study of this compound's effect on osteoarthritis.

Animal Model of Knee Osteoarthritis

-

Model: Anterior Cruciate Ligament Transection (ACLT) in Sprague-Dawley rats.[1]

-

Procedure: Under anesthesia, the knee joint is opened, and the anterior cruciate ligament is transected. The wound is then sutured.[2]

-

Post-operative Care: Penicillin is administered intramuscularly for 3 days to prevent infection.[2]

-

Treatment: this compound, dissolved in PBS, is administered daily via intraperitoneal injection for 4 weeks at doses of 17, 34, and 68 mg/kg.[2]

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Objective: To quantify the levels of TNF-α, IL-1β, IL-6, and IL-10 in rat serum.[1]

-

Protocol:

-

Blood samples are collected from the rats.

-

Serum is separated by centrifugation.

-

Commercially available ELISA kits specific for rat TNF-α, IL-1β, IL-6, and IL-10 are used according to the manufacturer's instructions.

-

The absorbance is measured using a microplate reader, and cytokine concentrations are calculated based on a standard curve.[2]

-

Terminal Deoxynucleotidyl Transferase dUTP Nick End Labeling (TUNEL) Assay for Apoptosis Detection

-

Objective: To detect and quantify apoptotic chondrocytes in the articular cartilage.[1]

-

Protocol:

-

Knee joint tissues are harvested, fixed, and embedded in paraffin.

-

Tissue sections (5 µm) are prepared.

-

The sections are deparaffinized and rehydrated.

-

A commercial in situ apoptosis detection kit is used. The assay involves labeling the 3'-OH ends of fragmented DNA with a fluorescently labeled dUTP by the enzyme terminal deoxynucleotidyl transferase (TdT).

-

Apoptotic cells are visualized as green fluorescent nuclei under a fluorescence microscope.

-

The apoptosis ratio is calculated as the number of TUNEL-positive cells divided by the total number of cells.[2]

-

Immunohistochemistry (IHC) for Autophagy-Related Proteins

-

Objective: To detect the expression of Beclin-1, Atg5, Atg7, p62, LC3B, p-mTOR, and p-Akt in articular cartilage.[1]

-

Protocol:

-

Paraffin-embedded knee joint sections (5 µm) are deparaffinized and rehydrated.

-

Antigen retrieval is performed.

-

Sections are incubated overnight at 4°C with primary antibodies against Beclin-1, Atg5, Atg7, p62, LC3B, p-mTOR, and p-Akt.[2]

-

A horseradish peroxidase (HRP)-conjugated secondary antibody is applied for 20 minutes at 37°C.[2]

-

The signal is developed using a suitable chromogen.

-

Sections are counterstained and mounted for microscopic examination.

-

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.

References

Huzhangoside A as a Pyruvate Dehydrogenase Kinase Inhibitor: A Technical Guide

Note to the Reader: This technical guide details the role of Huzhangoside A as a pyruvate dehydrogenase kinase (PDK) inhibitor. Initial searches for "Huzhangoside D" in this context did not yield relevant scientific literature. The available research predominantly focuses on Huzhangoside A, a structurally similar triterpenoid glycoside, and its significant inhibitory effects on PDK. It is highly probable that the intended compound of interest is Huzhangoside A.

Introduction

Cancer cells exhibit a distinct metabolic phenotype characterized by a preference for aerobic glycolysis, a phenomenon known as the Warburg effect.[1] This metabolic reprogramming is largely orchestrated by the suppression of the pyruvate dehydrogenase complex (PDC), which links glycolysis to the mitochondrial tricarboxylic acid (TCA) cycle.[1] Pyruvate dehydrogenase kinases (PDKs) are key enzymes that phosphorylate and inactivate the E1α subunit of PDC (PDHA), thereby shunting pyruvate away from oxidative phosphorylation and towards lactate production.[1][2] This metabolic shift provides cancer cells with a growth advantage. Consequently, PDKs have emerged as promising therapeutic targets for cancer treatment.[1][2]

Huzhangoside A, a triterpenoid glycoside isolated from plants of the Anemone genus, has been identified as a novel inhibitor of PDK, particularly PDK1.[1][2][3] By inhibiting PDK1, Huzhangoside A reactivates the PDC, leading to a metabolic shift from glycolysis back to oxidative phosphorylation. This guide provides an in-depth overview of the mechanism of action, experimental validation, and therapeutic potential of Huzhangoside A as a PDK inhibitor.

Quantitative Data

The following tables summarize the quantitative data from studies investigating the effects of Huzhangoside A.

Table 1: Effect of Huzhangoside A on Cancer Cell Viability

| Cell Line | Cancer Type | Huzhangoside A Concentration (µM) | % Viability |

| MDA-MB-231 | Human Breast Cancer | 3 | < 20% |

| HT-29 | Human Colon Cancer | 3 | < 20% |

| Hep3B | Human Hepatocellular Carcinoma | 3 | < 20% |

| DLD-1 | Human Colon Cancer | 3 | < 20% |

| LLC | Murine Lewis Lung Carcinoma | 3 | < 20% |

Table 2: In Vitro and Cellular Effects of Huzhangoside A on PDK1 Activity and Metabolism in DLD-1 Cells

| Parameter | Assay Type | Huzhangoside A Concentration | Effect |

| PDK1 Kinase Activity | In Vitro Kinase Assay | 1 µM | Significant Inhibition |

| PDK1 Kinase Activity | In Vitro Kinase Assay | 3 µM | Stronger Inhibition |

| Phospho-PDHA Levels | Western Blot (DLD-1 cells) | 1, 2, 3 µM | Dose-dependent decrease |

| Oxygen Consumption Rate | Cellular Assay (DLD-1 cells) | 1, 2, 3 µM | Dose-dependent increase |

| Secretory Lactate Levels | Cellular Assay (DLD-1 cells) | 1, 2, 3 µM | Dose-dependent decrease |

| Mitochondrial ROS | MitoSOX Assay (DLD-1 cells) | 2, 3 µM | Marked Increase |

| Mitochondrial Membrane Potential | TMRM Staining (DLD-1 cells) | 1, 2, 3 µM | Significant Depolarization |

Mechanism of Action

Huzhangoside A inhibits PDK1 by binding to its ATP-binding pocket.[1][2][3] In silico modeling suggests that Huzhangoside A forms interactions with the charged residue Glu279 and the hydrophobic residues Leu352 and Phe355 of PDK1.[1] This interaction competitively inhibits the binding of ATP to PDK1, thereby preventing the phosphorylation and inactivation of the PDHA subunit of the PDC.[3] Importantly, Huzhangoside A does not appear to affect the interaction between PDK1 and the PDC subunits.[1][2]

The inhibition of PDK1 by Huzhangoside A leads to a cascade of downstream effects:

-

Reactivation of PDC: With PDK1 inhibited, the PDC remains in its active, dephosphorylated state.

-

Metabolic Shift: Active PDC converts pyruvate to acetyl-CoA, which then enters the TCA cycle. This shifts cellular metabolism from aerobic glycolysis to oxidative phosphorylation.

-

Increased Oxidative Stress: The enhanced mitochondrial respiration leads to an increase in the production of reactive oxygen species (ROS).[1][2]

-

Mitochondrial Damage: The accumulation of ROS contributes to the depolarization of the mitochondrial membrane.[1][2]

-

Apoptosis Induction: The combination of increased ROS and mitochondrial damage triggers the apoptotic cascade, leading to cancer cell death.

Signaling Pathways and Experimental Workflows

The following diagrams visualize the key signaling pathways and experimental workflows related to Huzhangoside A.

Caption: Signaling pathway of Huzhangoside A in cancer cells.

Caption: Workflow for evaluating Huzhangoside A's anti-cancer effects.

Caption: Logical flow of Huzhangoside A's mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Huzhangoside A.

In Vitro PDK1 Kinase Assay

-

Objective: To directly measure the inhibitory effect of Huzhangoside A on the enzymatic activity of PDK1.

-

Materials:

-

Recombinant GST-conjugated PDK1

-

Recombinant PDHA protein

-

Huzhangoside A (at desired concentrations)

-

Kinase assay buffer

-

[γ-32P]ATP

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager

-

-

Protocol:

-

Recombinant GST-PDK1 and PDHA proteins are incubated in a kinase assay buffer.

-

Huzhangoside A, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at final concentrations of 1 µM and 3 µM. A vehicle control (DMSO) is run in parallel.

-

The kinase reaction is initiated by the addition of [γ-32P]ATP.

-

The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at 30°C.

-

The reaction is terminated by adding SDS loading buffer.

-

The proteins are separated by SDS-PAGE.

-

The gel is dried and exposed to a phosphor screen.

-

The incorporation of 32P into PDHA (indicating phosphorylation) is quantified using a phosphorimager. A reduction in the signal in the presence of Huzhangoside A indicates inhibition of PDK1 activity.

-

Cell Viability (MTT) Assay

-

Objective: To assess the cytotoxic effect of Huzhangoside A on various cancer cell lines.

-

Materials:

-

Human cancer cell lines (e.g., MDA-MB-231, HT-29, Hep3B, DLD-1)

-

Cell culture medium and supplements

-

96-well plates

-

Huzhangoside A

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

-

Protocol:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing various concentrations of Huzhangoside A (e.g., 0, 1, 2, 3 µM).

-

Cells are incubated for 24 hours.

-

After the treatment period, the medium is removed, and MTT solution is added to each well.

-

The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.

-

The MTT solution is removed, and the formazan crystals are dissolved in a solubilization buffer.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control cells.

-

Western Blot Analysis for Phospho-PDHA

-

Objective: To measure the level of phosphorylated PDHA in cells treated with Huzhangoside A, as an indicator of cellular PDK activity.

-

Materials:

-

DLD-1 cells

-

Huzhangoside A

-

Serum-free medium

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

Primary antibodies: anti-phospho-PDHA (Ser293), anti-PDHA, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Imaging system

-

-

Protocol:

-

DLD-1 cells are treated with Huzhangoside A (e.g., 0, 1, 2, 3 µM) in serum-free medium for 4 hours.

-

Cells are harvested and lysed in lysis buffer.

-

Protein concentration in the lysates is determined using a protein assay.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

-

The membrane is incubated overnight at 4°C with the primary antibody against phospho-PDHA.

-

The membrane is washed and incubated with an HRP-conjugated secondary antibody.

-

The signal is detected using a chemiluminescence substrate and an imaging system.

-

The membrane is stripped and re-probed with antibodies for total PDHA and GAPDH to ensure equal loading.

-

In Vivo Tumor Allograft Model

-

Objective: To evaluate the anti-tumor efficacy of Huzhangoside A in a living organism.

-

Materials:

-

C57BL/6 mice

-

Murine Lewis Lung Carcinoma (LLC) cells

-

Phosphate-buffered saline (PBS)

-

Huzhangoside A

-

-

Protocol:

-

LLC cells (e.g., 5 x 10^5 cells in 100 µL PBS) are injected subcutaneously into the dorsal flank of C57BL/6 mice.

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomly assigned to a control group and a treatment group.

-

The treatment group receives intraperitoneal injections of Huzhangoside A (e.g., at a specific mg/kg dose) on a predetermined schedule. The control group receives vehicle injections.

-

Tumor volume is measured regularly (e.g., every other day) using calipers.

-

At the end of the study, mice are euthanized, and tumors are excised and weighed.

-

Tumor tissues can be used for further analysis, such as immunohistochemistry for phospho-PDHA.

-

Conclusion

Huzhangoside A has been demonstrated to be a potent inhibitor of PDK1, effectively reversing the Warburg effect in cancer cells.[1][2] By targeting a key regulator of cancer metabolism, Huzhangoside A induces a metabolic shift towards oxidative phosphorylation, leading to increased ROS production, mitochondrial damage, and ultimately, apoptotic cell death.[1][2] Both in vitro and in vivo studies have validated its anti-tumor effects, highlighting its potential as a novel therapeutic agent for cancer treatment.[1] Further research is warranted to explore the full clinical potential of Huzhangoside A and other PDK inhibitors in oncology.

References

An In-depth Technical Guide on Huzhangoside D and the Induction of Apoptosis in Cancer Cells

To the intended audience of researchers, scientists, and drug development professionals:

A comprehensive review of scientific literature was conducted to provide an in-depth technical guide on the effects of Huzhangoside D on the induction of apoptosis in cancer cells. However, extensive searches have not yielded any specific data regarding the cytotoxic or apoptotic effects of this compound on cancer cell lines. The available body of research focuses almost exclusively on a closely related compound, Huzhangoside A .

This document, therefore, summarizes the significant findings related to Huzhangoside A as a potent inducer of apoptosis in various cancer models. The methodologies, quantitative data, and signaling pathways detailed herein for Huzhangoside A may serve as a valuable reference and a foundational framework for potential future research into the therapeutic properties of this compound.

Core Concept: Huzhangoside A as a Novel Pyruvate Dehydrogenase Kinase (PDK) Inhibitor

Huzhangoside A, a triterpenoid glycoside, has been identified as a novel inhibitor of pyruvate dehydrogenase kinase (PDK).[1][2][3][4] PDK is a key enzyme in the metabolic reprogramming of cancer cells, often referred to as the Warburg effect, where cells favor aerobic glycolysis over mitochondrial oxidative phosphorylation.[1][4] By inhibiting PDK, particularly the PDK1 isoform, Huzhangoside A reverses this metabolic switch. This inhibition leads to an increase in mitochondrial reactive oxygen species (ROS) and depolarization of the mitochondrial membrane, ultimately triggering the intrinsic pathway of apoptosis.[1][2][4]

Data Presentation: Cytotoxicity of Huzhangoside A

The cytotoxic effects of Huzhangoside A have been evaluated across various human cancer cell lines using the MTT assay. The 50% inhibitory concentration (IC50) values are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Human Promyelocytic Leukemia | 2.3 | [1] |

| A549 | Human Lung Carcinoma | 1.5 | [1] |

| HSC-2 | Human Oral Squamous Carcinoma | 5.7 | [1] |

| HSC-4 | Human Oral Squamous Carcinoma | 11.7 | [1] |

| MDA-MB-231 | Human Breast Adenocarcinoma | >3 (over 80% cytotoxicity at 3 µM) | [1] |

| HT-29 | Human Colorectal Adenocarcinoma | >3 (over 80% cytotoxicity at 3 µM) | [1] |

| Hep3B | Human Hepatocellular Carcinoma | >3 (over 80% cytotoxicity at 3 µM) | [1] |

| DLD-1 | Human Colorectal Adenocarcinoma | >3 (over 80% cytotoxicity at 3 µM) | [1] |

| LLC | Murine Lewis Lung Carcinoma | >3 (over 80% cytotoxicity at 3 µM) | [1] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the apoptotic effects of Huzhangoside A are provided below.

MTT Assay for Cell Viability and IC50 Determination

This protocol is for determining the cytotoxic effects of a compound on adherent cancer cells.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

Huzhangoside A (or other test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 1x10⁴ to 1.5x10⁵ cells/well in 100 µL of complete culture medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of Huzhangoside A in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry

This protocol is for quantifying the percentage of apoptotic and necrotic cells.

Materials:

-

6-well plates

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with Huzhangoside A at the desired concentrations for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting for Apoptosis-Related Protein Expression

This protocol is for detecting the expression levels of key apoptotic proteins.

Materials:

-

Treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-9, anti-PARP, anti-Bcl-2, anti-Bax, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-buffered saline with 0.1% Tween 20)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse the treated cells with RIPA buffer. Quantify the protein concentration using a BCA assay.

-

SDS-PAGE: Denature the protein lysates and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The expression of a loading control like GAPDH should be assessed to ensure equal protein loading.

Mandatory Visualization

Signaling Pathway of Huzhangoside A-Induced Apoptosis

Caption: Huzhangoside A inhibits PDK1, leading to mitochondrial ROS and apoptosis.

Experimental Workflow for Assessing Apoptosis

Caption: Workflow for evaluating Huzhangoside A-induced apoptosis in cancer cells.

References

- 1. Huzhangoside A Suppresses Tumor Growth through Inhibition of Pyruvate Dehydrogenase Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Huzhangoside A Suppresses Tumor Growth through Inhibition of Pyruvate Dehydrogenase Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.skku.edu [pure.skku.edu]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Huzhangoside Research

Preliminary Note: This technical guide focuses on Huzhangoside A , a closely related and extensively researched compound. Initial searches for "Huzhangoside D" did not yield sufficient data to fulfill the detailed requirements of this whitepaper. The available scientific literature is rich with information on Huzhangoside A, and the following sections provide a comprehensive overview of its discovery, history, and research, adhering to the requested format.

Discovery and History of Huzhangoside A Research

Huzhangoside A is a triterpenoid glycoside that was first isolated over three decades ago.[1] It is naturally found in plants of the Anemone genus, such as Anemone rivularis Buch.-Ham. and A. hupehensis var. japonica (Thunb.) Bowles and Stearn, which belong to the Ranunculaceae family.[1][2] These plants have a history of use in traditional medicine for treating conditions like inflammation, pulmonary diseases, and cancer.[1]

Despite its early discovery, the pharmacological activities of Huzhangoside A were not fully characterized for a long time.[1] Early research reported its cytotoxic effects on several human cancer cell lines, including HL-60, A549, HSC-2, and HSC-4.[1] However, the underlying molecular mechanism of its anti-tumor action remained largely unelucidated.[1]

A significant breakthrough in Huzhangoside A research came with the discovery of its role as a novel inhibitor of Pyruvate Dehydrogenase Kinase (PDHK).[1][2][3][4] PDHK is a key enzyme in aerobic glycolysis, a metabolic pathway often exploited by cancer cells for energy production, a phenomenon known as the Warburg effect.[1] By inhibiting PDHK, Huzhangoside A effectively suppresses the growth of various cancer cells. This has been demonstrated in human breast cancer (MDA-MB-231), hepatocellular carcinoma (Hep3B), and colon cancer (HT-29, DLD-1) cell lines, as well as in murine Lewis lung carcinoma (LLC) cells.[1][2][3][4]

Recent studies have further detailed the mechanism, showing that Huzhangoside A binds to the ATP-binding pocket of PDHK1.[1][4] This inhibition leads to a decrease in the phosphorylation of the E1α subunit of pyruvate dehydrogenase (PDH), promoting oxidative phosphorylation.[1][5] The metabolic shift results in increased mitochondrial reactive oxygen species (ROS) and depolarization of the mitochondrial membrane potential in cancer cells, ultimately inducing apoptosis.[1][4] In vivo studies using LLC allograft mice have confirmed that intraperitoneal injection of Huzhangoside A significantly decreases tumor growth.[1][4] This body of research has positioned Huzhangoside A as a promising candidate for anti-cancer drug development.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on Huzhangoside A.

Table 1: Cytotoxicity of Huzhangoside A on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) after 24h |

| MDA-MB-231 | Human Breast Cancer | ~3 µM |

| Hep3B | Hepatocellular Carcinoma | ~4 µM |

| HT-29 | Colon Cancer | ~5 µM |

| DLD-1 | Colon Cancer | ~3 µM |

| LLC | Murine Lewis Lung Carcinoma | ~4 µM |

Note: IC₅₀ values are approximated from graphical data presented in the cited literature.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving Huzhangoside A.

Extraction and Isolation of Huzhangoside A from Anemone rivularis

-

Plant Material: Dried Anemone rivularis plants (1.9 kg) were finely cut.

-

Extraction: The plant material was extracted with methanol (MeOH) at room temperature for seven days.

-

Concentration: The supernatant was collected and evaporated to yield the crude extract.

-

Purification: Further purification is typically achieved through chromatographic techniques such as silica gel column chromatography and high-performance liquid chromatography (HPLC) to isolate pure Huzhangoside A.[1]

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, Hep3B, HT-29, DLD-1, LLC) were seeded in 96-well plates.

-

Treatment: Cells were treated with varying concentrations of Huzhangoside A for 24 hours.

-

MTT Incubation: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated.

-

Formazan Solubilization: The resulting formazan crystals were dissolved in a solubilization solution.

-

Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability relative to untreated controls.[2]

In Vitro PDHK1 Kinase Assay

-

Reaction Mixture: Recombinant PDHK1 enzyme was incubated in a kinase assay buffer containing ATP and a substrate peptide.

-

Treatment: Huzhangoside A was added to the reaction mixture at various concentrations.

-

Kinase Reaction: The reaction was initiated and allowed to proceed at a set temperature for a specific duration.

-

Quantification: The amount of ADP produced, which is proportional to kinase activity, was measured using a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

Western Blot Analysis for PDH Phosphorylation

-

Cell Lysis: DLD-1 cells treated with Huzhangoside A were lysed to extract total protein.

-

Protein Quantification: Protein concentration was determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against phosphorylated PDHA and total PDHA, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[5]

Mandatory Visualizations

Signaling Pathway of Huzhangoside A in Cancer Cells

Caption: Huzhangoside A inhibits PDHK1, leading to reduced PDH phosphorylation and a shift from aerobic glycolysis to oxidative phosphorylation, ultimately inducing apoptosis in cancer cells.

Experimental Workflow for Assessing Huzhangoside A Activity

Caption: A typical experimental workflow to investigate the anti-cancer effects of Huzhangoside A, from isolation to in vitro assays and data analysis.

References

- 1. Huzhangoside A Suppresses Tumor Growth through Inhibition of Pyruvate Dehydrogenase Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pure.skku.edu [pure.skku.edu]

- 4. Huzhangoside A Suppresses Tumor Growth through Inhibition of Pyruvate Dehydrogenase Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Huzhangoside A vs. Huzhangoside D: A Technical Guide to Nomenclature, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Huzhangoside A and Huzhangoside D are two naturally occurring triterpenoid saponins that have garnered significant interest in the scientific community for their distinct and potent biological activities. Huzhangoside A has emerged as a promising anti-tumor agent, while this compound shows potential in the management of osteoarthritis. This technical guide provides an in-depth analysis of the nomenclature, chemical structures, and biological activities of these two compounds. It aims to clarify the structural relationship between them and provide a comprehensive resource for researchers and drug development professionals working with these molecules. This guide includes a detailed comparison of their physicochemical properties, a summary of their biological effects with quantitative data, and an overview of relevant experimental methodologies.

Introduction

Triterpenoid saponins are a diverse class of natural products known for their wide range of biological activities. Among these, Huzhangoside A and this compound have been the subject of recent studies, revealing their therapeutic potential in different disease areas. Huzhangoside A, primarily isolated from plants of the Anemone genus, has been identified as a potent inhibitor of pyruvate dehydrogenase kinase (PDHK), a key enzyme in cancer metabolism.[1][2][3] This inhibition leads to the suppression of tumor growth, making it a molecule of interest for oncology research.[1][2][3]

This compound, on the other hand, has been isolated from Clematis species and has demonstrated significant anti-inflammatory, anti-apoptotic, and autophagy-regulating effects in preclinical models of osteoarthritis. This positions this compound as a potential candidate for the development of novel treatments for degenerative joint diseases.

The nomenclature of these compounds, bearing the prefix "Huzhang," is derived from "Hu Zhang" (虎杖), the Chinese name for the plant Polygonum cuspidatum.[4][5][6] While this plant is a well-known source of various bioactive compounds, it is noteworthy that Huzhangoside A and D are primarily isolated from different genera (Anemone and Clematis).[1][2] The reason for this nomenclature is not explicitly documented in the reviewed literature but may be attributed to historical classifications or perceived structural similarities to compounds originally found in Polygonum cuspidatum.

This guide will delve into the specific chemical structures of Huzhangoside A and this compound to elucidate their relationship and provide a clear basis for their distinct biological functions.

Chemical Structure and Nomenclature

Huzhangoside A and this compound are both complex triterpenoid glycosides, meaning they consist of a non-sugar part (the aglycone or sapogenin) and one or more sugar moieties. The key difference between them lies in their aglycone core and the arrangement of the sugar chains.

Huzhangoside A

-

PubChem CID: 73347426[2]

-

Aglycone: Hederagenin

-

Glycosylation: Huzhangoside A is a bisdesmosidic saponin, meaning it has sugar chains attached at two different positions of the aglycone. Specifically, it is 3-O-[α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl] hederagenin 28-O-[β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl] ester.

This compound

-

PubChem CID: 49799270[1]

-

Aglycone: Oleanolic Acid

-

Glycosylation: this compound is also a bisdesmosidic saponin. Its full chemical name is 3-O-[β-D-glucopyranosyl-(1→3)-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl] oleanolic acid 28-O-β-D-glucopyranosyl ester.

Structural Comparison

The primary structural difference between Huzhangoside A and this compound is their triterpenoid aglycone. Huzhangoside A is based on hederagenin , while this compound is based on oleanolic acid . These two aglycones are very similar, both belonging to the oleanane-type pentacyclic triterpenes. The only difference between them is an additional hydroxyl group at the C-23 position in hederagenin, which is a methyl group in oleanolic acid.

The glycosylation patterns also differ significantly:

-

At the C-3 position: Huzhangoside A has a disaccharide chain (rhamnose linked to arabinose), while this compound has a trisaccharide chain (glucose linked to rhamnose, which is linked to arabinose).

-

At the C-28 position: Huzhangoside A has a disaccharide chain of two glucose units, while this compound has a single glucose unit.

These structural nuances are critical as they dictate the three-dimensional shape of the molecules and their interactions with biological targets, ultimately leading to their distinct pharmacological profiles.

Physicochemical and Biological Properties

The following tables summarize the key physicochemical and biological properties of Huzhangoside A and this compound based on available data.

Table 1: Physicochemical Properties

| Property | Huzhangoside A | This compound |

| PubChem CID | 73347426 | 49799270 |

| Molecular Formula | C59H96O25 | C59H94O25 |

| Molecular Weight | 1221.4 g/mol | 1219.4 g/mol |

| Aglycone | Hederagenin | Oleanolic Acid |

| Source Genus | Anemone | Clematis, Anemone |

Table 2: Summary of Biological Activities and Quantitative Data

| Parameter | Huzhangoside A | This compound |

| Primary Biological Activity | Anti-tumor | Anti-osteoarthritis |

| Mechanism of Action | Pyruvate Dehydrogenase Kinase (PDHK) inhibitor | Anti-inflammatory, Anti-apoptotic, Autophagy regulation |

| Effect on Cancer Cell Viability (IC50) | MDA-MB-231: ~5 µM, HT-29: ~5 µM, Hep3B: ~5 µM, DLD-1: ~3 µM[2] | Not reported for cancer cells |

| Inhibition of PDHK1 Activity | Significant inhibition at 10 µM in vitro[2] | Not reported |

| Effect on Pro-inflammatory Cytokines (in osteoarthritis model) | Not reported | Downregulates TNF-α, IL-6, and IL-1β |

| Effect on Anti-inflammatory Cytokines (in osteoarthritis model) | Not reported | Upregulates IL-10 |

| Effect on Chondrocyte Apoptosis | Not reported | Downregulates apoptosis ratio |

Experimental Protocols

Isolation and Purification of Huzhangoside A

The following is a generalized protocol based on the literature for the isolation of Huzhangoside A from Anemone rivularis.[2]

-

Extraction: Dried and powdered plant material is extracted with methanol at room temperature. The solvent is then evaporated to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate.

-

Column Chromatography: The active fraction (e.g., ethyl acetate fraction) is subjected to silica gel column chromatography with a gradient elution system (e.g., ethyl acetate/methanol/water).

-

Further Purification: The fractions containing the target compound are further purified using reversed-phase medium-pressure liquid chromatography (MPLC) with a methanol/water gradient to yield pure Huzhangoside A.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro PDHK1 Kinase Assay

This protocol outlines the general steps to assess the inhibitory effect of Huzhangoside A on PDHK1 activity.[2]

-

Reagents: Recombinant human PDHK1, recombinant PDH E1α subunit, ATP, and a kinase assay buffer.

-

Reaction Setup: The kinase reaction is performed by incubating PDHK1 with the PDH E1α substrate in the kinase buffer in the presence of varying concentrations of Huzhangoside A or a vehicle control.

-

Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30 minutes).

-

Detection of Phosphorylation: The level of phosphorylated PDH E1α is determined, typically by immunoblotting using an antibody specific for the phosphorylated form of the protein. The results are quantified by densitometry.

Animal Model of Osteoarthritis for this compound Evaluation

The following describes a common surgical model used to induce osteoarthritis in rats to test the efficacy of compounds like this compound.

-

Model Induction: Knee osteoarthritis is induced in rats via anterior cruciate ligament transection (ACLT) surgery.

-

Treatment: Following a recovery period, rats are treated with this compound (e.g., via oral gavage) or a vehicle control for a specified duration (e.g., 4 weeks).

-

Assessment of Joint Function: Functional recovery is assessed using methods like a weight-bearing assay.

-

Histological Analysis: At the end of the study, the knee joints are harvested, and cartilage degradation is assessed histologically using staining methods such as Hematoxylin-Eosin (H&E) and Safranin O-Fast Green. Mankin scores can be used for quantitative assessment of cartilage damage.

-

Biomarker Analysis: Serum or synovial fluid may be collected to measure the levels of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) using ELISA.

Signaling Pathways and Experimental Workflows

Huzhangoside A Signaling Pathway

The following diagram illustrates the proposed mechanism of action for Huzhangoside A in cancer cells.

Caption: Huzhangoside A inhibits PDHK1, leading to increased PDH activity and mitochondrial respiration, thereby counteracting the Warburg effect and suppressing tumor growth.

Experimental Workflow for Huzhangoside A Isolation and Bioactivity Screening

The following diagram outlines a typical workflow for the discovery and initial characterization of Huzhangoside A.

Caption: A streamlined workflow for the isolation, purification, and initial biological evaluation of Huzhangoside A.

Conclusion

Huzhangoside A and this compound, despite their similar nomenclature, are structurally distinct triterpenoid saponins with different aglycone cores and glycosylation patterns. These structural differences are the likely basis for their distinct biological activities, with Huzhangoside A showing promise as an anti-cancer agent through the inhibition of PDHK1, and this compound demonstrating therapeutic potential for osteoarthritis via its anti-inflammatory and chondroprotective effects. This guide provides a foundational understanding of these two molecules, which should aid researchers and drug development professionals in their efforts to further explore and harness the therapeutic potential of these fascinating natural products. Further research is warranted to fully elucidate their mechanisms of action and to evaluate their safety and efficacy in clinical settings.

References

- 1. This compound | C64H104O30 | CID 49799270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Huzhangoside A Suppresses Tumor Growth through Inhibition of Pyruvate Dehydrogenase Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 3-O-[2,3-di-O-acetyl-alpha-L-arabinopyranosyl]-hederagenin 28-O-alpha-L-rhamnopyranosyl-(1->4)-beta-D-glucopyranosyl-(1->6)-beta-D-glucopyranoside | C57H90O24 | CID 54671991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Huzhangoside A Suppresses Tumor Growth through Inhibition of Pyruvate Dehydrogenase Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-O-[3,4-di-O-acetyl-alpha-L-arabinopyranosyl]hederagenin 28-O-alpha-L-rhamnopyranosyl-(1->4)-beta-D-glucopyranosyl-(1->6)-beta-D-glucopyranoside | C57H90O24 | CID 54672081 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dissolving Huzhangoside D in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Huzhangoside D is a triterpenoid saponin with potential biological activities of interest in drug discovery and development. Accurate and reproducible in vitro assay results are critically dependent on the proper dissolution and handling of this compound. These application notes provide detailed protocols for the solubilization of this compound, preparation of stock solutions, and their application in cell-based assays, ensuring compound stability and minimizing solvent-induced artifacts. The primary recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for calculating molar concentrations and for understanding the compound's general characteristics.

| Property | Value | Source |

| Molecular Formula | C₆₄H₁₀₄O₃₀ | PubChem |

| Molecular Weight | 1353.5 g/mol | PubChem |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | InvivoChem |

| Alternative Solvents | Water, Ethanol, DMF | InvivoChem |

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro screening.

Materials:

-

This compound (solid powder)

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes

-

Vortex mixer

-

Water bath or sonicator (optional)

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 1353.5 g/mol = 13.535 mg

-

-

-

Weighing this compound:

-

Tare a sterile microcentrifuge tube or vial on the analytical balance.

-

Carefully weigh out 13.54 mg of this compound into the tube.

-

-

Dissolution in DMSO:

-

Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.

-

Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure that all solid particles have dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.

-

-

Storage of Stock Solution:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term stability. A product data sheet suggests that in solvent, it is stable for 6 months at -80°C and 1 month at -20°C.

-

Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells. It is crucial to maintain a low final DMSO concentration (typically ≤ 0.5%) to prevent solvent-induced cytotoxicity.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile, pre-warmed cell culture medium appropriate for the cell line being used

-

Sterile microcentrifuge tubes or multi-well plates

Procedure:

-

Determine the final desired concentration of this compound and the final DMSO concentration. For example, to achieve a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%:

-

Perform a serial dilution of the 10 mM stock solution in cell culture medium. It is recommended to perform an intermediate dilution step to ensure accurate pipetting.

-

Intermediate Dilution (e.g., to 100 µM): Dilute the 10 mM stock solution 1:100 in cell culture medium. For example, add 5 µL of the 10 mM stock to 495 µL of medium.

-

Final Dilution (to 10 µM): Dilute the 100 µM intermediate solution 1:10 in cell culture medium. For example, add 100 µL of the 100 µM solution to 900 µL of medium in a well of a culture plate.

-

-

Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the treated samples. For a 0.1% DMSO control, add 1 µL of DMSO to 1 mL of cell culture medium.

-

Application to Cells: Immediately add the prepared working solutions to the cells in culture. Gently mix the plate to ensure even distribution.

Mandatory Visualizations

Workflow for Preparing this compound Working Solutions

Caption: Workflow for the preparation of this compound stock and working solutions.

Decision Pathway for Solvent Selection

Caption: Decision tree for selecting a suitable solvent for this compound.

Application Notes and Protocols for Huzhangoside in Cell Culture Experiments

Note to the User: Following a comprehensive search of available scientific literature, no specific experimental protocols or biological activity data were found for Huzhangoside D . The research data consistently points to a closely related compound, Huzhangoside A , which has been studied for its effects on cancer cells. The following application notes and protocols are therefore based on the published data for Huzhangoside A and are provided as a detailed guide for a similar triterpenoid glycoside. Researchers should validate these protocols for any other compound, including this compound.

Application Note: Huzhangoside A

Introduction Huzhangoside A is a triterpenoid glycoside isolated from plants of the Anemone genus. It has been identified as a novel inhibitor of Pyruvate Dehydrogenase Kinase (PDHK), a key enzyme in the metabolic pathway known as aerobic glycolysis or the "Warburg effect," which is a hallmark of many cancer cells.[1][2][3] By inhibiting PDHK, Huzhangoside A can reverse this metabolic phenotype, leading to increased mitochondrial respiration, induction of reactive oxygen species (ROS), and ultimately, apoptosis in cancer cells.[1][4] These characteristics make Huzhangoside A a compound of interest for cancer research and drug development.

Mechanism of Action Huzhangoside A targets the metabolic reprogramming in cancer cells by directly inhibiting Pyruvate Dehydrogenase Kinase 1 (PDHK1). PDHK1 normally phosphorylates and inactivates the Pyruvate Dehydrogenase Complex (PDC), shifting glucose metabolism from oxidative phosphorylation towards glycolysis, even in the presence of oxygen.[1][3] Huzhangoside A binds to the ATP-binding pocket of PDHK1, preventing the phosphorylation of PDC's E1α subunit (PDHA).[1][4] This restores PDC activity, shunting pyruvate into the mitochondria for oxidative phosphorylation. The subsequent increase in mitochondrial activity leads to the generation of mitochondrial ROS and depolarization of the mitochondrial membrane, triggering the intrinsic apoptosis pathway involving caspases.[1][3]

Quantitative Data Summary

The following table summarizes the quantitative data from cell culture experiments using Huzhangoside A on various cancer cell lines.

| Cell Line | Cancer Type | Assay | Concentration (µM) | Incubation Time | Observed Effect | Reference |

| DLD-1 | Colon Cancer | MTT | 1 - 5 | 24 h | Significant decrease in cell viability | [3][4] |

| HT-29 | Colon Cancer | MTT | 1 - 5 | 24 h | Significant decrease in cell viability | [1][2] |

| MDA-MB-231 | Breast Cancer | MTT | 1 - 5 | 24 h | Significant decrease in cell viability | [1][2] |

| Hep3B | Hepatocellular Carcinoma | MTT | 1 - 5 | 24 h | Significant decrease in cell viability | [1][2] |

| LLC | Murine Lewis Lung Carcinoma | MTT | 1 - 5 | 24 h | Significant decrease in cell viability | [1][2] |

| DLD-1 | Colon Cancer | Western Blot | 1 - 3 | 4 h | Decreased phosphorylation of PDHA | [4] |

| DLD-1 | Colon Cancer | MitoSOX Assay | 2 - 3 | N/A | Marked increase in mitochondrial ROS | [3] |

| DLD-1 | Colon Cancer | TMRM Staining | 2 - 3 | N/A | Significant mitochondrial membrane depolarization | [3] |

| DLD-1 | Colon Cancer | Annexin V/PI | 1 - 3 | N/A | Significant induction of apoptosis | [4] |

Experimental Protocols

General Cell Culture and Maintenance

This protocol outlines standard procedures for culturing the cell lines used in Huzhangoside A studies.

-

Cell Lines: DLD-1, HEK293T, LLC, Hep3B, HT-29, MDA-MB-231.[3]

-

Media:

-

Supplements: All media should be supplemented with 10% (v/v) heat-inactivated Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (100 U/mL penicillin and 100 µg/mL streptomycin).[3]

-

Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.[3]

-

Sub-culturing: Cells should be passaged upon reaching 80-90% confluency.

Preparation of Huzhangoside A Stock Solution

-

Solvent: Dissolve Huzhangoside A powder in a suitable solvent such as Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the desired final concentrations using a serum-free cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.1%).

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol Steps:

-

Cell Seeding: Seed cells (e.g., DLD-1) into a 24-well plate at a density of 1 x 10⁵ cells per well and incubate overnight.[3]

-

Treatment: Replace the medium with a serum-free medium containing various concentrations of Huzhangoside A (e.g., 0, 1, 2, 3, 5 µM).

-

Incubation: Incubate the cells for 24 hours.[4]

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 540 nm.[3]

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in protein levels, such as the phosphorylation of PDHA.

Protocol Steps:

-

Cell Lysis: After treating cells with Huzhangoside A for the desired time (e.g., 4 hours in serum-free medium), wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[4]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.[3]

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-PDHA, total PDHA, Caspase-3, PARP, and a loading control like GAPDH) overnight at 4°C.[3][4]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[3]

Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Protocol Steps:

-

Cell Treatment: Treat cells with Huzhangoside A at the desired concentrations (e.g., 1, 2, 3 µM) for the specified duration.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[4]

-

Analysis: Analyze the stained cells immediately using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

References

- 1. Huzhangoside A Suppresses Tumor Growth through Inhibition of Pyruvate Dehydrogenase Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.skku.edu [pure.skku.edu]

- 3. Huzhangoside A Suppresses Tumor Growth through Inhibition of Pyruvate Dehydrogenase Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for MTT Assay with Huzhangoside D

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cytotoxic effects of Huzhangoside D on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Due to the limited availability of published data specifically for this compound, the quantitative data and proposed signaling pathways are based on studies of the structurally similar compound, Huzhangoside A. This information serves as a valuable reference for initiating research on this compound.

Introduction

This compound is a triterpenoid saponin that, like its analogue Huzhangoside A, is presumed to possess anticancer properties. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. This protocol outlines the steps to evaluate the dose-dependent effects of this compound on the viability of cancer cells.

Data Presentation

Note: The following data is for Huzhangoside A and is provided as a reference for the potential effects of this compound.